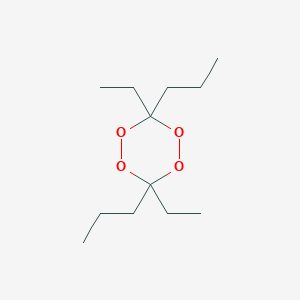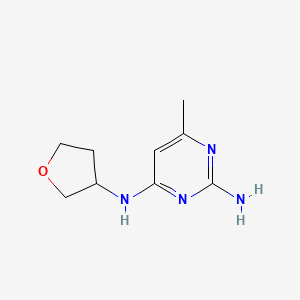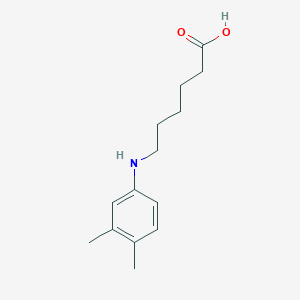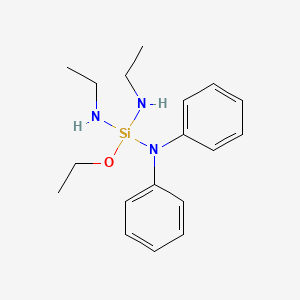![molecular formula C12H25N3O3 B14180569 N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide CAS No. 921206-69-1](/img/structure/B14180569.png)
N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₂₅N₃O₃. This compound is part of a group of stereoisomers and is characterized by its morpholine ring structure, which is substituted with an amino and hydroxy group on a heptyl chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide typically involves the reaction of morpholine with a heptyl chain that has been functionalized with amino and hydroxy groups. One common method involves the use of cyanoacetylation, where the morpholine reacts with a cyanoacetate derivative under controlled conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield a primary amine .
Wissenschaftliche Forschungsanwendungen
N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients
Wirkmechanismus
The mechanism of action of N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide
- N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
- N-substituted ureas
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
921206-69-1 |
|---|---|
Molekularformel |
C12H25N3O3 |
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C12H25N3O3/c1-2-3-4-10(13)11(16)9-14-12(17)15-5-7-18-8-6-15/h10-11,16H,2-9,13H2,1H3,(H,14,17)/t10-,11?/m0/s1 |
InChI-Schlüssel |
BPILHKCDHIYVGM-VUWPPUDQSA-N |
Isomerische SMILES |
CCCC[C@@H](C(CNC(=O)N1CCOCC1)O)N |
Kanonische SMILES |
CCCCC(C(CNC(=O)N1CCOCC1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


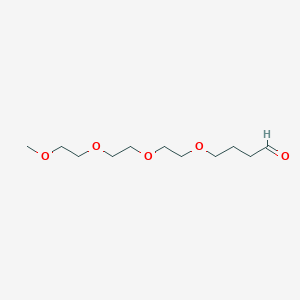
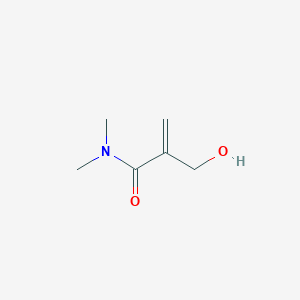
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
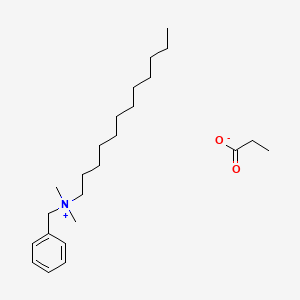

![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
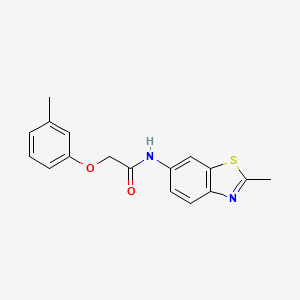
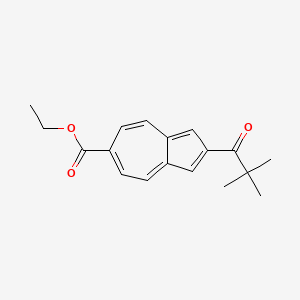
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)
